![molecular formula C8H17N3OS B2775276 3-Methyl-1-[2-(morpholin-4-yl)ethyl]thiourea CAS No. 15775-99-2](/img/structure/B2775276.png)
3-Methyl-1-[2-(morpholin-4-yl)ethyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-[2-(morpholin-4-yl)ethyl]thiourea is a chemical compound with the molecular formula C8H17N3OS and a molecular weight of 203.31 . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H17N3OS/c1-9-8(13)10-2-3-11-4-6-12-7-5-11/h2-7H2,1H3,(H2,9,10,13) . This code provides a unique representation of the molecule’s structure.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Thioureas and their derivatives have demonstrated a wide range of biological activities, making them subjects of interest in medicinal chemistry. For instance, Saeed, Flörke, and Erben (2014) review the chemistry, coordination, structure, and potential applications of thioureas, highlighting their extensive applications as ligands in coordination chemistry and their biological implications [Saeed, Flörke, & Erben, 2014]. Khan et al. (2020) discuss the versatility of thiourea derivatives in fields ranging from chemosensor applications to medicinal and biological applications, emphasizing their improved activities through metal ion coordination [Khan et al., 2020].
Coordination Chemistry and Chemosensing
The coordination properties of thioureas make them effective ligands in the formation of metal complexes, which have been explored for their potential in treating various diseases and in chemosensing applications. The review by Al-Saidi and Khan (2022) focuses on thiourea-based chemosensors for the detection of anions and neutral analytes, indicating the significant role of thioureas in developing sensitive and selective chemosensing technologies [Al-Saidi & Khan, 2022].
Gold Leaching in Mineral Processing
Thioureas have been researched as alternatives to cyanide for gold leaching in mineral processing. Li and Miller (2006) provide a comprehensive review of thiourea's application in gold leaching, demonstrating its effectiveness under certain conditions and highlighting areas for further research to overcome challenges such as thiourea decomposition and the influence of copper on the leaching process [Li & Miller, 2006].
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-methyl-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3OS/c1-9-8(13)10-2-3-11-4-6-12-7-5-11/h2-7H2,1H3,(H2,9,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPGFKATIZNPLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine](/img/structure/B2775193.png)
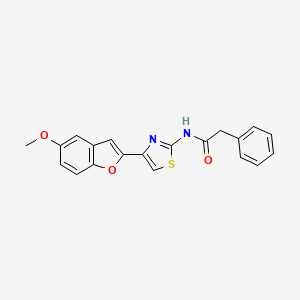
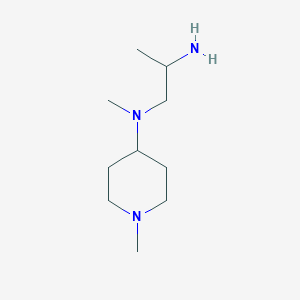
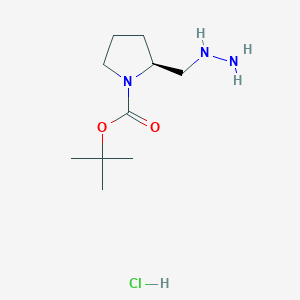
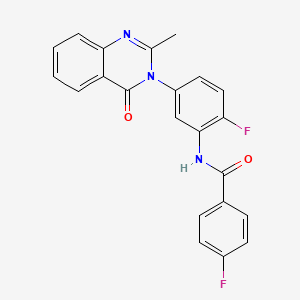

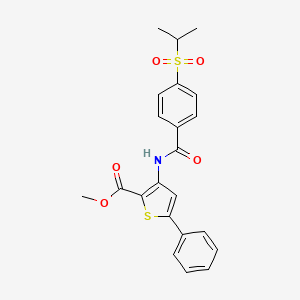

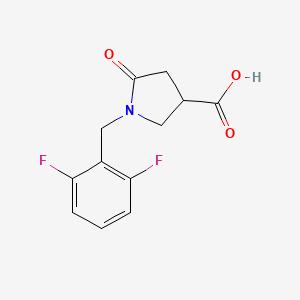

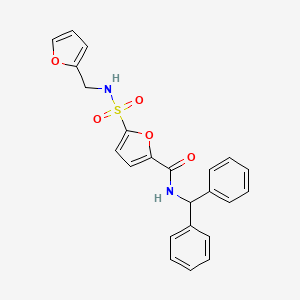
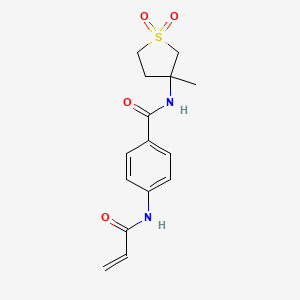
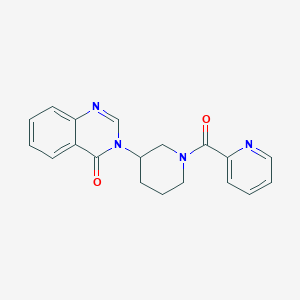
![1-(4-Chlorophenyl)-3-[2-(4-chlorophenyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2775215.png)